

(S)-3-Methylpiperidine: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylpiperidine

Cat. No.: B147322

[Get Quote](#)

(An In-depth Technical Guide)

Introduction

(S)-3-Methylpiperidine is a chiral heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.^[1] The piperidine scaffold is one of the most prevalent N-heterocycles found in drugs approved by the US Food and Drug Administration (FDA).^[2] The introduction of a chiral center, as in (S)-3-Methylpiperidine, provides the stereochemical specificity often required for potent and selective interaction with biological targets.^[3] As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects, the demand for versatile and enantiomerically pure intermediates like (S)-3-Methylpiperidine has grown significantly.^{[4][5]} This guide provides a technical overview of its properties, synthesis, applications, and safety, tailored for professionals in drug discovery and chemical research.

Physicochemical and Safety Data

(S)-3-Methylpiperidine is a colorless to pale yellow liquid with a characteristic amine-like odor.^{[6][7]} It is a flammable and corrosive compound requiring careful handling.^[8] Below is a summary of its key physical, chemical, and safety properties.

Table 1: Physicochemical Properties of 3-Methylpiperidine

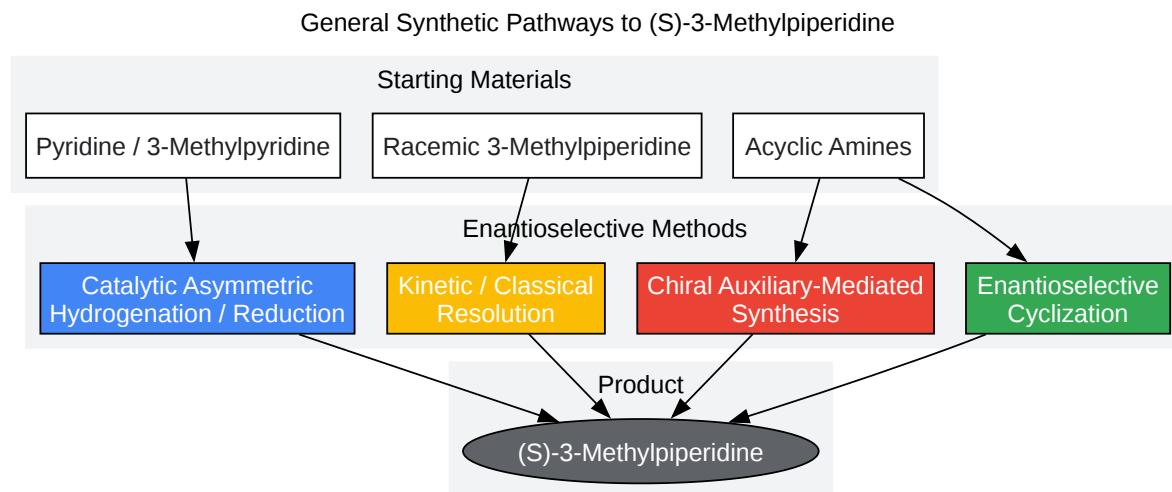

Property	Value	Source(s)
CAS Number	626-56-2 (Racemate)	17305-22-5 ((S)-enantiomer) [9] [10]
Molecular Formula	C ₆ H ₁₃ N	
Molecular Weight	99.17 g/mol	[11]
Appearance	Colorless to pale yellow liquid	[6] [7]
Boiling Point	125-126 °C at 763 mmHg	[12]
Melting Point	-24 °C	[7]
Density	0.845 g/mL at 25 °C	[12]
Refractive Index (n _{20/D})	1.447	[12]
Flash Point	8 °C / 46.4 °F	[7]
Water Solubility	Miscible	[7]
pKa	10.49 ± 0.10 (Predicted)	[10]

Table 2: Hazard and Safety Information

Identifier	Description	Source(s)
GHS Pictograms	Flame, Corrosion, Exclamation Mark	[12]
Signal Word	Danger	[8]
Hazard Statements	H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation.	[8] [13]
Precautionary Statements	P210: Keep away from heat, sparks, open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[13]

Synthesis of (S)-3-Methylpiperidine

The enantioselective synthesis of chiral piperidines is a significant area of research, with several effective strategies developed to access enantiomerically pure compounds like **(S)-3-Methylpiperidine**. These methods are crucial for providing the necessary materials for drug development pipelines.

[Click to download full resolution via product page](#)

Caption: Key synthetic strategies for producing enantiopure **(S)-3-Methylpiperidine**.

Key synthetic approaches include:

- **Catalytic Asymmetric Hydrogenation:** This is one of the most direct and atom-economical methods. It involves the asymmetric reduction of pyridine or 3-methylpyridine precursors using chiral metal catalysts, often based on rhodium (Rh) or iridium (Ir).[2][4][14] A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity, which are then reduced to the corresponding piperidines.[15][16][17]
- **Chiral Auxiliary-Mediated Synthesis:** This classical strategy involves temporarily attaching a chiral molecule (an auxiliary) to a precursor to direct a stereoselective reaction.[18] For example, chiral amino alcohols like (R)-phenylglycinol can be used to form rigid bicyclic systems that control the stereochemistry of subsequent alkylation or reduction steps.[19] After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.[18]

- Resolution of Racemates: Racemic **3-methylpiperidine** can be separated into its constituent enantiomers through classical resolution (forming diastereomeric salts with a chiral acid) or kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme.
- Enantioselective C-H Functionalization: Modern methods have been developed for the catalytic, regio- and enantio-selective functionalization of C-H bonds in acyclic amines to construct the chiral piperidine ring.[20]

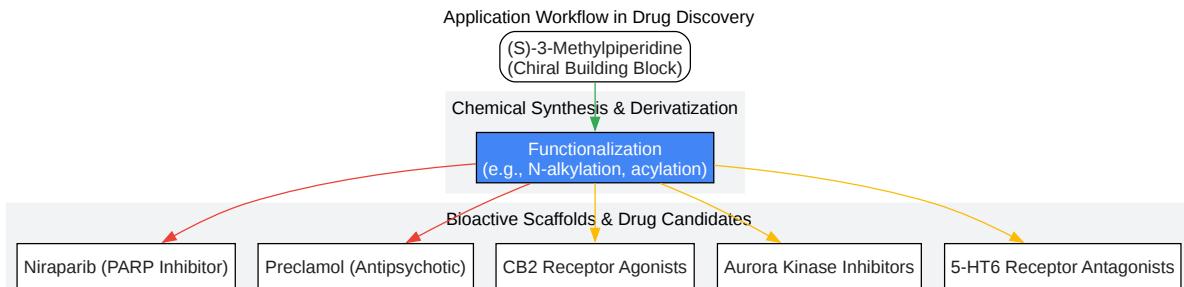
Example Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

The following protocol is a representative example for the synthesis of enantioenriched 3-substituted piperidines, adapted from a rhodium-catalyzed asymmetric reductive Heck reaction methodology.[15][16] This process involves the formation of a 3-substituted tetrahydropyridine intermediate, which is subsequently reduced.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Intermediate)

- Under a nitrogen atmosphere, dissolve sodium borohydride (NaBH_4 , 20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) and cool the solution to -78 °C.
- Add phenyl chloroformate (20 mmol) dropwise to the solution.
- Maintain the reaction at -78 °C for 3 hours.
- Quench the reaction by adding water (50 mL).
- Extract the mixture twice with diethyl ether (Et_2O , 30 mL each).
- Combine the organic layers and wash sequentially with 1N NaOH (twice) and 1N HCl (twice).
- Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.
- Purify the crude product using a short silica gel pad with an acetone/hexane gradient to yield the dihydropyridine intermediate.[15]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling


- To a sealed vial under an argon atmosphere, add $[\text{Rh}(\text{cod})\text{OH}]_2$ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).[\[15\]](#)
- Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and an aqueous solution of cesium hydroxide (CsOH , 50 wt%, 2.0 equiv).
- Stir the catalyst solution at 70 °C for 10 minutes.
- Add the boronic acid (e.g., an arylboronic acid, 3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).
- Stir the resulting mixture at 70 °C for 20 hours.
- After cooling, dilute the mixture with Et_2O (5 mL) and pass it through a silica plug.
- Remove the solvent in *vacuo* and purify by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.[\[15\]](#)

Step 3: Reduction to 3-Substituted Piperidine

- The resulting tetrahydropyridine can be reduced to the final piperidine product using standard reduction methods, such as catalytic hydrogenation (e.g., H_2 , Pd/C), to yield the desired enantioenriched 3-substituted piperidine.[\[16\]](#)

Applications in Drug Development

The **(S)-3-methylpiperidine** moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and clinical drug candidates.[\[2\]](#)[\[21\]](#) Its structural rigidity and chiral nature are key to achieving high-affinity binding and selectivity for various biological targets.

Safe Handling Workflow for 3-Methylpiperidine

1. Personal Protective Equipment (PPE)
 - Chemical-resistant gloves
 - Safety goggles / face shield
 - Lab coat

2. Handling
 - Use in a chemical fume hood
 - Ground equipment to prevent static discharge
 - Keep away from ignition sources

3. Storage
 - Tightly closed container
 - Cool, dry, well-ventilated area
 - Store in corrosives area, away from acids

4. Spill & Disposal
 - Absorb with inert material
 - Dispose as hazardous waste
 - Follow institutional protocols

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. solutions.bocsci.com [solutions.bocsci.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
- 9. (3S)-3-methylpiperidine | 17305-22-5; 626-56-2 | Buy Now [molport.com]
- 10. (S)-(+)-3-METHYLPIPERIDINE | 17305-22-5 [amp.chemicalbook.com]
- 11. (3S)-3-methylpiperidine | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 16. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. (3S)-3-methylpiperidine | 17305-22-5 | Benchchem [benchchem.com]

- 19. researchgate.net [researchgate.net]
- 20. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-3-Methylpiperidine: A Chiral Building Block for Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147322#s-3-methylpiperidine-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com